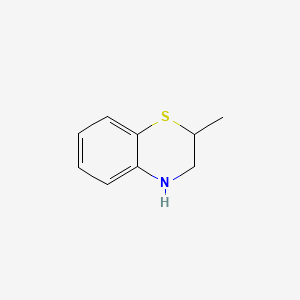

2-methyl-3,4-dihydro-2H-1,4-benzothiazine

説明

2-Methyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound with the molecular formula C9H11NS and a molecular weight of 165.26 g/mol . This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at reflux . This reaction yields the desired benzothiazine derivative through a cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

化学反応の分析

Types of Reactions

2-Methyl-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazine derivatives .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Benzothiazine derivatives, including 2-methyl-3,4-dihydro-2H-1,4-benzothiazine, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics . For instance, derivatives have shown effectiveness against Staphylococcus aureus, a common pathogen responsible for skin infections .

Analgesic and Anti-inflammatory Properties

The compound has also been evaluated for its analgesic and anti-inflammatory effects. Studies suggest that benzothiazine derivatives can alleviate pain and reduce inflammation through mechanisms involving the inhibition of cyclooxygenase enzymes . This makes them valuable in treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Research has highlighted the anticancer properties of benzothiazine derivatives. These compounds have been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . Their ability to target specific molecular pathways involved in cancer progression presents a promising avenue for cancer therapy.

Pharmaceutical Applications

Drug Design and Development

The structural versatility of this compound allows it to serve as a scaffold for designing new drugs. Its derivatives can be modified to enhance bioactivity and selectivity for specific biological targets . For example, novel derivatives have been synthesized to improve efficacy against multidrug-resistant bacterial strains .

Biopharmaceuticals

In the realm of biopharmaceuticals, this compound is utilized in the development of therapeutic agents that can modulate biological processes. Its role as a K_ATP channel opener has been explored for potential cardiovascular applications, which could lead to new treatments for heart diseases .

Biochemical Research

Cell Culture and Transfection

this compound is employed in cell culture systems as a biochemical agent. It aids in transfection processes essential for gene therapy research and the study of gene expression regulation . Its efficacy in these applications underscores its importance in molecular biology.

Analytical Chemistry

The compound is also used in analytical chemistry as a standard reference material for various assays. Its chemical properties facilitate the development of methods for detecting and quantifying related compounds in biological samples .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Olayinka Oyewale et al., 2012 | Demonstrated significant antibacterial activity against multiple strains. |

| Analgesic | Research on benzothiazine derivatives | Showed effective pain relief comparable to established analgesics. |

| Anticancer | Various studies on cell lines | Induced apoptosis in cancer cells; potential as an anticancer agent. |

| Drug Design | Synthesis of novel derivatives | Enhanced efficacy against resistant bacteria; promising drug candidates identified. |

作用機序

The mechanism of action of 2-methyl-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. Its anti-inflammatory and analgesic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and the reduction of prostaglandin synthesis .

類似化合物との比較

Similar Compounds

1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.

3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits antifungal and antimicrobial activities.

Methyl 2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide: Used in the development of pharmaceuticals.

Uniqueness

2-Methyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific structural features and the presence of a methyl group at the 2-position, which influences its reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications.

生物活性

2-Methyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in dimethylformamide (DMF) under reflux conditions. This method allows for the efficient formation of the benzothiazine core structure.

Biological Properties

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Antiviral and Antifungal Activities

In addition to its antibacterial effects, this compound demonstrates antiviral and antifungal activities. These properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within pathogens.

Anti-inflammatory and Analgesic Effects

The compound has also been studied for its anti-inflammatory and analgesic properties. It is believed to act by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases and pain management.

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. Its ability to modulate cellular signaling pathways involved in cancer progression positions it as a promising candidate for further investigation in oncology.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism.

- Cell Signaling Modulation : It interferes with cellular signaling pathways that regulate growth and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1,2,4-Benzothiadiazine | Diuretic, antihypertensive | Contains a diazine ring |

| 3,4-Dihydro-2H-benzothiadiazine | Antifungal, antimicrobial | Similar structure but different substituents |

| Methyl 2-methyl-4-hydroxybenzothiazine | Antioxidant | Hydroxyl group enhances reactivity |

This comparison highlights the unique structural features of this compound that contribute to its distinct biological activities.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations.

- Anti-inflammatory Effects : In an animal model of arthritis, treatment with this compound resulted in reduced swelling and pain compared to control groups. The mechanism was linked to decreased COX enzyme activity.

- Anticancer Activity : In vitro studies showed that the compound induced apoptosis in human breast cancer cells by activating caspase pathways while reducing cell viability at higher concentrations .

特性

IUPAC Name |

2-methyl-3,4-dihydro-2H-1,4-benzothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSCUJZRZIIVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10525512 | |

| Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58960-00-2 | |

| Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。